2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and an acidic environment to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as:
- 1,2,3,4-Tetrahydroisoquinoline
- 2-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 3-Methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
69381-54-0 |
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Molecular Formula |
C23H24ClN |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
2-benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C23H23N.ClH/c1-18-15-21-13-8-14-22(20-11-6-3-7-12-20)23(21)17-24(18)16-19-9-4-2-5-10-19;/h2-14,18H,15-17H2,1H3;1H |
InChI Key |
UAIHSJSHAQNCDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C[NH+]1CC3=CC=CC=C3)C(=CC=C2)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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